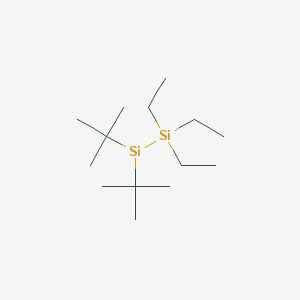
Dibenzyl benzylpropanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl benzylpropanedioate is an organic compound with the molecular formula C14H18O4 It is a derivative of benzylpropanedioate, where two benzyl groups are attached to the central propanedioate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibenzyl benzylpropanedioate can be synthesized through several methods. One common approach involves the esterification of benzylpropanedioic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzyl benzylpropanedioate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products Formed
Oxidation: Benzylpropanedioic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzylpropanedioate compounds.
Wissenschaftliche Forschungsanwendungen
Dibenzyl benzylpropanedioate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of dibenzyl benzylpropanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can affect cellular processes. Its effects on molecular pathways are still under investigation, but it is believed to influence signaling pathways related to oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylpropanedioate: A simpler derivative with similar chemical properties but lacking the additional benzyl groups.
Dibenzyl malonate: Another related compound with two benzyl groups attached to a malonate structure.
Uniqueness
The presence of two benzyl groups enhances its stability and reactivity compared to simpler derivatives .
Eigenschaften
CAS-Nummer |
121191-42-2 |
|---|---|
Molekularformel |
C24H22O4 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
dibenzyl 2-benzylpropanedioate |
InChI |
InChI=1S/C24H22O4/c25-23(27-17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)24(26)28-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2 |
InChI-Schlüssel |
VBGVCXOBNSLGAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({[(2-Methylpent-4-en-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14305531.png)
silane](/img/structure/B14305544.png)

![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7,8-diol](/img/structure/B14305555.png)
![1-Methyl-3-{[(2-phenylpropan-2-yl)oxy]carbonyl}pyridin-1-ium iodide](/img/structure/B14305557.png)
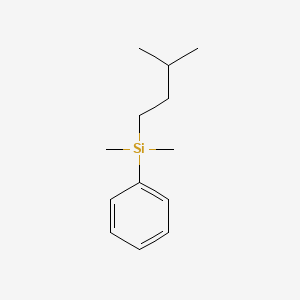
![N,N-Dimethyl-4-[4-(4-nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14305569.png)
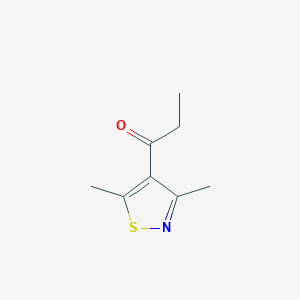
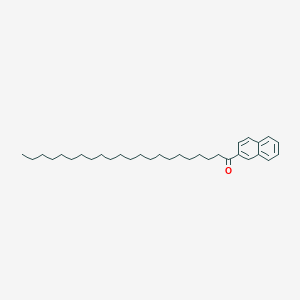
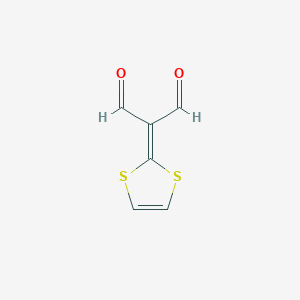
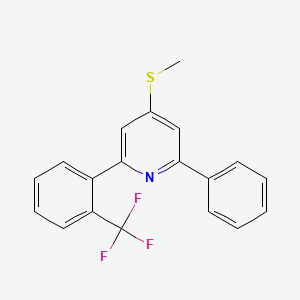

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene]](/img/structure/B14305604.png)
